3-Benzyloxy-4-bromonitrobenzene
Overview
Description
3-Benzyloxy-4-bromonitrobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-bromonitrobenzene typically involves multiple steps, starting from benzene or its derivatives. One common method includes the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom.
Benzyloxylation: Finally, the bromonitrobenzene is reacted with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to introduce the benzyloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-4-bromonitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction: 3-Benzyloxy-4-bromoaniline.
Oxidation: 3-Benzyloxy-4-bromobenzoic acid.
Scientific Research Applications
Chemistry: 3-Benzyloxy-4-bromonitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It can be used to investigate the mechanisms of action of nitroaromatic drugs and their interactions with biological targets.
Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-4-bromonitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving the formation of nitroso and hydroxylamine intermediates.
Oxidation: The benzyloxy group is oxidized to a carboxylic acid through the cleavage of the benzylic C-H bond and subsequent formation of a carboxylate intermediate.
Comparison with Similar Compounds
3-Benzyloxy-4-chloronitrobenzene: Similar structure but with a chlorine atom instead of bromine.
3-Benzyloxy-4-fluoronitrobenzene: Similar structure but with a fluorine atom instead of bromine.
3-Benzyloxy-4-iodonitrobenzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 3-Benzyloxy-4-bromonitrobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the bromine atom provides distinct reactivity compared to other halogenated derivatives. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.
Properties
IUPAC Name |
1-bromo-4-nitro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHXUXBAVCVDPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286050 | |
Record name | 3-benzyloxy-4-bromonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-68-2 | |
Record name | NSC43575 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-benzyloxy-4-bromonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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